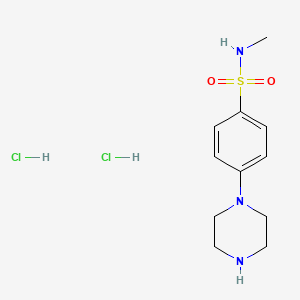

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-4-piperazin-1-ylbenzenesulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.2ClH/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14;;/h2-5,12-13H,6-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNNJEMYWYRVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is primarily researched for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, particularly in the treatment of diseases related to kinase activity.

Kinase Inhibition

Research indicates that similar sulfonamide compounds exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases. The compound may target kinases such as:

| Kinase | Role in Disease |

|---|---|

| VEGFR1/VEGFR2 | Angiogenesis and tumor growth |

| EGFR | Lung cancer and other epithelial tumors |

| PDGFR | Fibrosis and cancer |

| FGFR | Developmental disorders and cancers |

These interactions suggest that this compound could be developed into a potent anticancer drug by inhibiting these pathways .

Antimicrobial Activity

Benzene sulfonamides, including this compound, have shown promise as antimicrobial agents. They can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have demonstrated effectiveness against various pathogens, suggesting potential applications in treating bacterial infections .

Biological Research Applications

The compound's unique structure makes it suitable for various biological research applications:

Cell Proliferation Studies

In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of endothelial cells, which is essential for understanding angiogenesis in cancer research. This inhibition can be quantitatively assessed using assays such as MTT or cell counting methods .

Drug Development

The compound serves as a lead structure for developing new drugs targeting specific diseases. Its modification can enhance selectivity and reduce side effects, making it a valuable candidate in drug discovery programs aimed at treating cancer and bacterial infections .

Case Study 1: Anticancer Activity

A study conducted on a series of benzene sulfonamide derivatives found that modifications on the piperazine ring significantly enhanced the anticancer activity against different cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can act as a competitive inhibitor for certain enzymes, while the piperazine ring can interact with receptors in the central nervous system. The exact mechanism of action depends on the specific biological system and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs are compared below based on substituents, molecular properties, and reported activities:

Key Differences and Implications

Substituent Effects

- Chloro vs. The methyl group in the target compound may improve metabolic stability .

- Linker Flexibility : Ethyl or propyl linkers (e.g., ) extend the piperazine moiety away from the aromatic core, possibly altering receptor engagement compared to the target’s direct attachment .

- Aromatic Heterocycles : Zelenirstat’s pyridyl and pyrazolyl groups confer selectivity for N-myristoyltransferase, highlighting how bulkier substituents can drive target specificity .

Physicochemical Properties

- Solubility : The dihydrochloride salt form (common across analogs) improves aqueous solubility, critical for oral bioavailability.

Spectroscopic Data

- 13C-NMR Shifts : ’s compound shows distinct peaks (e.g., δ 44.29 for piperazine carbons), suggesting the target’s methyl group would upfield-shift adjacent carbons due to electron-donating effects .

Biological Activity

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: N-methyl-4-(piperazin-1-yl)benzenesulfonamide dihydrochloride

Molecular Formula: C11H17Cl2N3O2S

Molecular Weight: 304.24 g/mol

CAS Number: 1251924-57-8

The compound features a benzene ring substituted with a piperazine group and a sulfonamide group, which is critical for its biological interactions.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Enzyme Inhibition: The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, similar to other sulfonamide antibiotics. This inhibition can affect metabolic pathways, making it useful in pharmacological applications.

- Receptor Interaction: The piperazine ring allows for interaction with receptors in the central nervous system, potentially influencing neurotransmission and providing therapeutic effects in neurological disorders .

Antimicrobial Properties

Research indicates that compounds with a similar structure exhibit antimicrobial activity. For instance, benzene sulfonamides have been shown to possess effective antibacterial properties against various strains of bacteria. The mechanism often involves the inhibition of folate synthesis, crucial for bacterial growth .

Cardiovascular Effects

A study investigated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results demonstrated that certain derivatives could significantly decrease perfusion pressure, indicating potential cardiovascular benefits. The study also highlighted the importance of pharmacokinetic parameters in determining the biological activity of these compounds .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound 2 | 0.001 | Decreased |

| Compound 3 | 0.001 | Decreased |

| Compound 4 | 0.001 | Significant decrease |

| Compound 5 | 0.001 | Decreased |

Study on Antioxidant Capacity

A recent study evaluated the antioxidant capacity and enzyme inhibitory effects of hybrid compounds derived from benzene sulfonamides and piperazine derivatives. The findings indicated that these hybrids exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Evaluation of Derivatives

Further research focused on synthesizing various derivatives of N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide to assess their biological activities as potential anticancer agents. These studies revealed that modifications to the piperazine or sulfonamide groups could enhance efficacy against specific cancer cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution due to its electron-withdrawing nature, activating the benzene ring for electrophilic attacks. The dihydrochloride form enhances solubility in polar solvents, enabling reactions under controlled pH conditions.

Example Reaction:

Reaction with alkyl halides or acyl chlorides at the piperazine nitrogen:

Conditions:

-

Solvent: Dichloromethane or dimethylformamide

-

Base: Triethylamine (to deprotonate the piperazine)

-

Temperature: 0–25°C

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide | N-Methylpiperazine derivative | 75% | |

| Acetyl chloride | N-Acetylpiperazine derivative | 68% |

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization with strong bases (e.g., NaOH), releasing free base forms. This property is critical for purification and subsequent functionalization.

Applications:

-

Regeneration of the free amine for further alkylation/acylation.

-

pH adjustment in catalytic reactions.

Coordination Chemistry

The piperazine moiety acts as a bidentate ligand, forming complexes with transition metals. This is utilized in catalytic systems and metallodrug design.

Example:

Reaction with Cu(II) chloride in ethanol:

Properties of Complexes:

Oxidation Reactions

The methyl group on the sulfonamide is susceptible to oxidation under strong conditions (e.g., KMnO₄/H₂SO₄), forming a carboxylic acid derivative.

Conditions:

-

Oxidizing agent: KMnO₄ or CrO₃

-

Temperature: 60–80°C

-

Yield: ~50% (lower due to competing ring oxidation).

Enzymatic Interactions

While not a classical reaction, the compound inhibits bacterial dihydropteroate synthase (DHPS) via competitive binding to the p-aminobenzoic acid (PABA) site.

Mechanism:

-

Sulfonamide group mimics PABA.

-

Piperazine enhances solubility and target affinity.

-

Disruption of folate synthesis leads to bacteriostasis.

Comparative Reactivity with Structural Analogs

Key differences arise from the para-substitution of the piperazine group:

| Property | N-methyl-4-isomer | N-methyl-2-isomer |

|---|---|---|

| Nucleophilicity | Higher (less steric hindrance) | Lower |

| Solubility | 25 mg/mL in H₂O (dihydrochloride) | 18 mg/mL in H₂O |

| Thermal Stability | Decomposes at 220°C | Decomposes at 210°C |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride, and how do reaction conditions impact yield and purity?

- Methodology : Multi-step synthesis typically involves coupling N-methylpiperazine with a sulfonamide precursor under alkaline conditions. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with N-methylpiperazine in the presence of triethylamine (TEA) as a base .

- Salt Formation : Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt .

- Purification : Recrystallization or column chromatography (e.g., using silica gel and a methanol/dichloromethane gradient) to achieve >95% purity .

- Critical Parameters :

- Temperature control (<40°C) during sulfonylation prevents side reactions.

- Solvent choice (e.g., DMF for solubility vs. ethanol for salt precipitation) affects yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl and piperazine protons at δ 2.3–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Data Interpretation : Discrepancies in NMR splitting patterns may indicate incomplete salt formation, requiring additional HCl treatment .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Key Properties :

| Property | Value/Behavior | Relevance |

|---|---|---|

| Solubility | >50 mg/mL in water at pH 2 | Formulation for in vitro assays |

| Stability | Degrades >60°C or pH >8 | Storage at 4°C in dark, acidic buffers |

| LogP (partition coefficient) | 1.2 ± 0.3 | Cell permeability optimization |

- Source : Experimental data from stability studies under varying pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

- Case Study : Discrepancies in serotonin receptor (5-HT₃) affinity (IC₅₀ = 120 nM in vitro vs. no effect in vivo):

- Potential Causes :

- Metabolic instability (e.g., hepatic oxidation of the piperazine ring) .

- Plasma protein binding reducing free drug availability .

- Resolution Strategies :

- Metabolite Profiling : LC-MS/MS to identify degradation products .

- Protein Binding Assays : Equilibrium dialysis to measure unbound fraction .

Q. What computational approaches improve selectivity for kinase targets?

- Methods :

- Molecular Docking : Using crystal structures (e.g., PDB 3QAK) to model interactions with the sulfonamide group and ATP-binding pockets .

- QSAR Models : Correlating substituent electronegativity (e.g., methyl vs. chloro) with IC₅₀ values .

- Validation : Co-crystallization with target kinases (e.g., EGFR) confirms predicted binding poses .

Q. How can acute toxicity profiles be mitigated during preclinical development?

- Findings :

- Toxicity Mechanism : Off-target inhibition of cardiac hERG channels (IC₅₀ = 1.8 μM) linked to arrhythmia .

- Mitigation Strategies :

- Structural Modifications : Introducing bulky substituents (e.g., tert-butyl) to reduce hERG affinity .

- Dosage Optimization : Stepwise escalation in animal models (e.g., rodent LD₅₀ = 250 mg/kg) .

Q. What in silico tools predict metabolic pathways and potential drug-drug interactions?

- Tools :

- CYP450 Inhibition Assays : Recombinant CYP3A4/2D6 enzymes to identify metabolic hotspots (e.g., piperazine N-oxidation) .

- Software : Schrödinger’s ADMET Predictor or SwissADME for bioavailability and interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.